4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate
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Overview
Description
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE is a complex organic compound that features a chromene moiety, a benzene sulfonate group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE typically involves multiple steps:
Esterification: The biopolymer cellulose is esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Modification: The esterified product is then modified with cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can lead to the formation of chromone derivatives.
Scientific Research Applications
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE involves its interaction with light. The chromene moiety can undergo photodimerization when exposed to UV light, leading to changes in the physical properties of the compound . This photochemical behavior is crucial for its applications in smart materials and photochemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZENE-1-SULFONATE is unique due to its combination of a chromene moiety and a benzene sulfonate group, which imparts both photochemical activity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14NO7S- |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzenesulfonate |
InChI |
InChI=1S/C18H15NO7S/c1-11-8-18(21)26-16-9-13(4-7-15(11)16)25-10-17(20)19-12-2-5-14(6-3-12)27(22,23)24/h2-9H,10H2,1H3,(H,19,20)(H,22,23,24)/p-1 |
InChI Key |
UTCAGNQQYBAYSD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Origin of Product |
United States |
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